![molecular formula C19H17BrN4O3S B2675635 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide CAS No. 1105217-80-8](/img/structure/B2675635.png)
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide
説明
This compound features a thieno[3,4-c]pyrazole core, a bicyclic heterocyclic system combining thiophene and pyrazole rings. Key substituents include:
- A benzylamino-oxoethyl group at the 2-position of the pyrazole ring, introducing an amide linkage and a benzyl moiety.
- A 5-bromo-furan-2-carboxamide at the 3-position, where the bromine atom likely increases electron-withdrawing effects, influencing reactivity, binding affinity, or metabolic stability.
特性
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-bromofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3S/c20-16-7-6-15(27-16)19(26)22-18-13-10-28-11-14(13)23-24(18)9-17(25)21-8-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUCVFDLDSFQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thieno[3,4-c]pyrazole moiety and a furan-2-carboxamide group, which are known to enhance biological activity through various pharmacological interactions. Its molecular formula is C23H25N5O4S2, with a molecular weight of 499.6 g/mol. The compound's unique structural features contribute to its potential as a therapeutic agent.
Research indicates that compounds similar to this compound may act as enzyme inhibitors or modulators of specific biochemical pathways. These interactions can lead to significant biological effects, particularly in cancer therapy and neuroprotection.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity :
- Studies have shown that derivatives of thieno[3,4-c]pyrazole exhibit potent anticancer effects against various tumor cell lines. For instance, compounds in this class have demonstrated high inhibitory activity against human breast cancer (MCF-7) and leukemia (K562) cells, with some exhibiting GI50 values as low as 0.021 μM .
Cell Line | Compound | GI50 (μM) |
---|---|---|
MCF-7 | 5b | 1.7 |
K562 | 5b | 0.021 |
A549 | 5b | 0.69 |
- Neuroprotective Effects :
- Antioxidant Activity :
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- A study focusing on the synthesis and evaluation of pyrazole derivatives highlighted that certain compounds exhibited superior activity against multidrug-resistant cancer cells by inhibiting critical signaling pathways such as PTEN/Akt/NF-кB .
- Another research effort identified a series of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives that were effective in protecting pancreatic β-cells from ER stress, showcasing the therapeutic potential of this scaffold .
科学的研究の応用
Anticancer Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit potent anticancer effects against various tumor cell lines. For instance:
Cell Line | Compound | GI50 (μM) |
---|---|---|
MCF-7 | 5b | 1.7 |
K562 | 5b | 0.021 |
A549 | 5b | 0.69 |
These results demonstrate that the compound can effectively inhibit cancer cell proliferation, making it a candidate for further development in oncology.
Neuroprotective Effects
Preliminary studies suggest that this compound may also exhibit neuroprotective properties. The mechanisms may involve the modulation of neuroinflammatory pathways and the protection of neuronal cells from apoptosis.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which can contribute to its therapeutic efficacy in various diseases characterized by oxidative stress.
Target Interactions
The primary targets of N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide include various enzymes and proteins involved in cancer progression and neurodegenerative diseases. Interaction studies using molecular docking techniques have shown that the compound binds effectively to target proteins such as cyclooxygenase-2 (COX-2), suggesting potential hydrogen bonding and hydrophobic interactions that contribute to its biological activity.
Pharmacokinetics
The presence of functional groups such as the carboxamide moiety allows for favorable pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
Study on MCF-7 Cells
Researchers synthesized several thieno[3,4-c]pyrazole derivatives and evaluated their effects on breast cancer cell lines. The most potent derivative exhibited an IC50 value of 13.42 µg/mL against MCF-7 cells, demonstrating effective anti-proliferative activity.
Mechanistic Insights
Investigations into the mechanism revealed that these compounds could modulate apoptosis pathways. This suggests a multi-targeted approach to inhibiting tumor growth by interacting with specific kinases involved in cell signaling.
類似化合物との比較
Comparison with Similar Compounds
Key Structural Analog: N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 958984-08-2)
This analog shares the thieno[3,4-c]pyrazole scaffold and furan-2-carboxamide substituent but differs in critical regions:
Feature | Target Compound | Analog (CAS 958984-08-2) | Hypothesized Impact |
---|---|---|---|
Pyrazole Substituent | Benzylamino-oxoethyl group | 2,3-Dimethylphenyl group | Increased hydrogen-bonding (amide) vs. enhanced lipophilicity (methyl groups). |
Furan Substituent | 5-Bromo-furan-2-carboxamide | Unsubstituted furan-2-carboxamide | Bromine may improve target binding (electron withdrawal) or metabolic stability. |
Molecular Weight | Higher (due to benzyl and bromine) | Lower (smaller substituents) | Target compound may have reduced solubility but improved membrane permeability. |
logP (Estimated) | Higher (lipophilic benzyl and bromine) | Lower (less lipophilic) | Analog may exhibit better aqueous solubility but shorter half-life. |
Detailed Analysis:
Pyrazole Substituent Comparison The benzylamino-oxoethyl group in the target compound introduces an amide bond, enabling hydrogen-bond donor/acceptor interactions. This could enhance specificity for polar binding pockets in enzymes (e.g., kinases or proteases). The 2,3-dimethylphenyl group in the analog is purely lipophilic, favoring hydrophobic interactions. This may improve blood-brain barrier penetration but reduce target selectivity.
Bromine’s steric bulk might also improve binding to halogen-binding pockets in proteins. The unsubstituted furan in the analog lacks these effects, possibly resulting in faster metabolic clearance or weaker target affinity.
Physicochemical Properties
- The target compound’s higher molecular weight (∼480–500 g/mol) and logP (estimated ∼3.5–4.0) suggest reduced solubility but enhanced membrane permeability compared to the analog (MW ∼380–400 g/mol, logP ∼2.5–3.0).
Limitations of Available Data:
- No direct biological activity or pharmacokinetic data for either compound is publicly reported. Comparisons are based on structural differences and established structure-activity relationship (SAR) principles.
- Further empirical studies (e.g., enzymatic assays, ADME profiling) are required to validate these hypotheses.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。